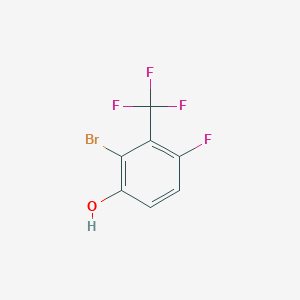

2-Bromo-4-fluoro-3-(trifluoromethyl)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

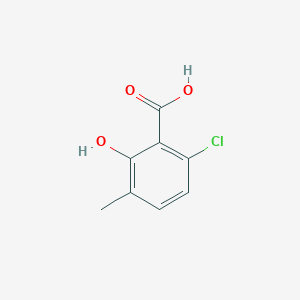

“2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” is a chemical compound with the molecular formula C7H3BrF4O . It is a liquid at room temperature . The compound has a molecular weight of 259 .

Synthesis Analysis

The synthesis of compounds similar to “2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” has been discussed in the literature . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Molecular Structure Analysis

The InChI code for “2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” is 1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“2-Bromo-4-fluoro-3-(trifluoromethyl)phenol” is a liquid at room temperature . It has a molecular weight of 259 . The compound’s InChI code is 1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H .科学的研究の応用

Fluorination and Synthesis Techniques

Fluorinated phenols, such as 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol, have been utilized in various synthetic chemistry applications. For instance, the fluorination of dimethylphenol with xenon difluoride, catalyzed by boron trifluoride etherate, demonstrates a method for introducing fluorine atoms into organic molecules. This process results in the formation of fluorinated cyclohexadienones and fluorophenols, highlighting the compound's role in synthesizing complex fluorinated structures (Koudstaal & Olieman, 2010).

Aryl Trifluoromethyl Ether Synthesis

A novel strategy for synthesizing aryl trifluoromethyl ethers via O-carboxydifluoromethylation of phenols followed by decarboxylative fluorination showcases the utility of trifluoromethylated phenols in organic synthesis. This approach, leveraging inexpensive reagents, offers a practical route for creating functionalized trifluoromethoxybenzenes and illustrates the versatility of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol in synthesizing valuable chemical entities (Zhou et al., 2016).

Biocatalytic Approaches

The biocatalytic trifluoromethylation of unprotected phenols represents an innovative application in the field of green chemistry. Using a laccase catalyst and trifluoromethyl radicals, this method facilitates the direct introduction of the trifluoromethyl group into phenols, showcasing the compound's potential in environmentally friendly synthetic processes. Such advancements highlight the role of 2-Bromo-4-fluoro-3-(trifluoromethyl)phenol in developing new biocatalytic strategies for organofluorine compound synthesis (Simon et al., 2016).

Material Science Applications

In material science, fluorinated phenols serve as building blocks for advanced materials. For example, the synthesis and characterization of novel poly(arylene ether)s based on bisfluoro monomers derived from 2-fluoro-3-trifluoromethyl phenyl boronic acid demonstrate the compound's application in creating high-performance polymers with exceptional thermal stability and solubility in organic solvents. These materials' properties make them suitable for a wide range of applications, including optical materials and high-temperature resistant polymers (Salunke, Ghosh, & Banerjee, 2007).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-4-fluoro-3-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUPHWMOUUQVEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)Br)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-3-(trifluoromethyl)phenol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-amino-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-](/img/structure/B2635787.png)

![4-(8-((5-Ethylthiophen-2-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine](/img/structure/B2635788.png)

![4-chloro-N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2635791.png)

![(S)-7-Amino-5-(4-methoxybenzyl)-5-azaspiro[2.4]heptan-4-one](/img/structure/B2635796.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide](/img/structure/B2635797.png)